(S)-1-(5-Fluoro-2-methylphenyl)butan-1-amine
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Overview
Description
(S)-1-(5-Fluoro-2-methylphenyl)butan-1-amine is a chiral amine compound characterized by the presence of a fluorine atom on a phenyl ring and a butan-1-amine backbone. The compound’s stereochemistry is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Fluoro-2-methylphenyl)butan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-methylbenzaldehyde and butan-1-amine.
Formation of Intermediate: The aldehyde group of 5-fluoro-2-methylbenzaldehyde is first converted to an imine intermediate by reacting with butan-1-amine under acidic conditions.
Reduction: The imine intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Chiral Resolution: The final step involves chiral resolution to obtain the (S)-enantiomer, which can be achieved using chiral chromatography or by employing a chiral auxiliary during the synthesis.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar steps as described above, with optimization for yield and purity. Catalytic hydrogenation and continuous flow processes may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(5-Fluoro-2-methylphenyl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-1-(5-Fluoro-2-methylphenyl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. Detailed studies on its molecular pathways and targets are necessary to elucidate its precise mechanism.
Comparison with Similar Compounds
Similar Compounds
®-1-(5-Fluoro-2-methylphenyl)butan-1-amine: The enantiomer of the compound with different stereochemistry.
1-(5-Fluoro-2-methylphenyl)butan-1-amine: The racemic mixture containing both ®- and (S)-enantiomers.
1-(5-Fluoro-2-methylphenyl)propan-1-amine: A structurally similar compound with a shorter carbon chain.
Uniqueness
(S)-1-(5-Fluoro-2-methylphenyl)butan-1-amine is unique due to its specific (S)-configuration, which can result in distinct biological and chemical properties compared to its enantiomer and other similar compounds.
Properties
Molecular Formula |
C11H16FN |
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Molecular Weight |
181.25 g/mol |
IUPAC Name |
(1S)-1-(5-fluoro-2-methylphenyl)butan-1-amine |
InChI |
InChI=1S/C11H16FN/c1-3-4-11(13)10-7-9(12)6-5-8(10)2/h5-7,11H,3-4,13H2,1-2H3/t11-/m0/s1 |
InChI Key |
DUJKFDPOORWIHR-NSHDSACASA-N |
Isomeric SMILES |
CCC[C@@H](C1=C(C=CC(=C1)F)C)N |
Canonical SMILES |
CCCC(C1=C(C=CC(=C1)F)C)N |
Origin of Product |
United States |
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